1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidin-1-yl)ethanone, with the CAS number 1352498-06-6, is a complex organic compound notable for its unique structural features. It consists of a piperidine ring connected to a 6-dimethylamino-5-methylpyridine moiety and an ethanone functional group. The molecular formula is C15H23N3O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound is classified under organic compounds, specifically as a piperidine derivative with potential pharmacological applications.
The synthesis of 1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves several steps that can vary based on the desired yield and purity. Common methodologies include:
These methods can be optimized to enhance yield and purity, depending on the specific laboratory conditions and available reagents .
The structure of 1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidin-1-yl)ethanone features several important components:
The molecular weight of this compound is approximately 261.36 g/mol, and its structural representation can be expressed in SMILES notation as CC(=O)N1CCCCC1c1cnc(c(c1)C)N(C)C .
The chemical reactivity of 1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidin-1-yl)ethanone can be attributed to its functional groups:
These reactions provide pathways for synthesizing related compounds or modifying the structure for enhanced biological activity .
The physical and chemical properties of 1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidin-1-yl)ethanone include:
These properties are essential for predicting solubility, stability, and reactivity in various environments .
The potential applications of 1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)piperidin-1-yl)ethanone are primarily in scientific research, particularly in pharmacology and medicinal chemistry. Its structural characteristics suggest it may have:
Further studies are necessary to elucidate its full range of biological activities and therapeutic potentials .
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: